![molecular formula C15H19Cl2NO3 B4668910 (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride](/img/structure/B4668910.png)
(3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride
Overview
Description
(3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride, also known as FE-4, is a chemical compound that has been widely used in scientific research. FE-4 is a selective ligand for the sigma-1 receptor, which is a protein that is involved in a variety of physiological and pathological processes.
Mechanism of Action
The mechanism of action of (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of ion channels, neurotransmitter transporters, and other proteins. By binding to the sigma-1 receptor, (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride can modulate the activity of these proteins, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
(3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride can increase the activity of the sigma-1 receptor, leading to increased calcium signaling and the activation of downstream signaling pathways. In vivo studies have shown that (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride can have analgesic, anxiolytic, and antidepressant effects, and can improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has several advantages for lab experiments. It is a selective ligand for the sigma-1 receptor, which makes it useful for studying the role of this protein in various physiological and pathological processes. (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride is also relatively easy to synthesize, which makes it accessible to researchers. However, (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has some limitations for lab experiments. Its hydrochloride salt form can be hygroscopic, which can affect its stability and reproducibility. Additionally, (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride. One direction is to study the role of the sigma-1 receptor in the development and progression of neurodegenerative diseases, and to develop new drugs that target this receptor. Another direction is to investigate the potential of (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride as a therapeutic agent for pain, anxiety, and depression. Additionally, further studies are needed to understand the biochemical and physiological effects of (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride, and to optimize its synthesis and formulation for use in lab experiments and clinical trials.
Scientific Research Applications
(3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has been widely used in scientific research as a selective sigma-1 receptor ligand. The sigma-1 receptor is a protein that is involved in a variety of physiological and pathological processes, including pain perception, depression, anxiety, and neurodegenerative diseases. (3-chloro-5-ethoxy-4-methoxybenzyl)(2-furylmethyl)amine hydrochloride has been used to study the role of the sigma-1 receptor in these processes, and to develop new drugs that target the sigma-1 receptor.
properties
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3.ClH/c1-3-19-14-8-11(7-13(16)15(14)18-2)9-17-10-12-5-4-6-20-12;/h4-8,17H,3,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLLMNRDPKIOGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Cl)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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